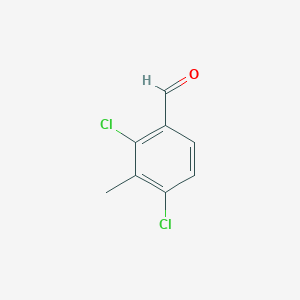

2,4-Dichloro-3-methylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dichloro-3-methylbenzaldehyde: is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 3rd position of the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-3-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the formylation of 2,4-dichloro-3-methylbenzene using reagents such as dichloromethyl methyl ether and titanium tetrachloride (TiCl4) under controlled conditions . The reaction typically proceeds via the formation of a benzenonium intermediate, followed by the removal of a proton to yield the aldehyde product.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products:

Oxidation: 2,4-Dichloro-3-methylbenzoic acid.

Reduction: 2,4-Dichloro-3-methylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2,4-Dichloro-3-methylbenzaldehyde serves as a valuable intermediate in the synthesis of various chemical compounds. It is often utilized in the production of agrochemicals and pharmaceuticals. For instance, it can be transformed into 2,4-dichloro-3-methylphenol, which is an important precursor for herbicides and fungicides . The synthesis of this compound typically involves several steps including chlorination and methylation processes.

Agricultural Chemistry

Herbicide Formulations

Research has demonstrated that this compound can be incorporated into herbicidal formulations. It is particularly effective when used in combination with other active ingredients to enhance weed control efficacy. Studies indicate that formulations based on this compound exhibit improved biological properties and increased effectiveness against a range of weed species .

Pesticide Development

The compound's role as an intermediate in pesticide development highlights its importance in agricultural applications. Its derivatives are often designed to target specific pests while minimizing environmental impact. The ability to modify its structure allows for the creation of tailored solutions for pest management .

Biological Activities

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies indicate activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents. This aspect is particularly relevant in the context of increasing antibiotic resistance and the need for novel therapeutic agents.

Case Study 1: Synthesis of Herbicides

A study conducted on the synthesis of herbicides using this compound demonstrated its effectiveness as an intermediate. The research outlined a multi-step synthesis process that resulted in high yields of the desired herbicidal compounds. The use of specific catalysts was crucial in achieving optimal reaction conditions, thereby enhancing the overall efficiency of the synthesis process.

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on the antimicrobial properties of this compound, researchers evaluated its efficacy against common pathogens. The results indicated significant inhibitory effects on bacterial growth, supporting further investigation into its potential as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-3-methylbenzaldehyde involves its reactivity as an electrophile in various chemical reactions. The presence of electron-withdrawing chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as a key intermediate in forming more complex molecules .

Vergleich Mit ähnlichen Verbindungen

- 2,3-Dichloro-4-methylbenzaldehyde

- 2,4-Dichlorobenzaldehyde

- 3,4-Dichlorobenzaldehyde

Comparison: 2,4-Dichloro-3-methylbenzaldehyde is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo. For example, the presence of the methyl group at the 3rd position can provide steric hindrance, affecting the compound’s behavior in substitution reactions compared to its analogs .

Biologische Aktivität

The molecular formula of 2,4-Dichloro-3-methylbenzaldehyde is C8H6Cl2O. Its structural characteristics include:

- Chlorine Atoms : Electron-withdrawing groups that enhance electrophilicity.

- Methyl Group : An electron-donating group that can influence reactivity and solubility.

These properties suggest that the compound may interact with biological systems in various ways, potentially leading to therapeutic applications.

Biological Activity Overview

While direct studies on the biological effects of this compound are sparse, its structural analogs have been investigated for various biological activities:

- Antitumor Activity : Compounds with similar structures have shown promise as antitumor agents. For example, polysubstituted benzene derivatives have been reported to exhibit significant anticancer properties by inducing apoptosis in cancer cells through mechanisms involving key regulatory proteins such as P53 and Bcl-2 .

- Antimicrobial Properties : Related compounds have demonstrated antimicrobial activity against various pathogens. The presence of halogen substituents often enhances the bioactivity of aromatic compounds against bacteria and fungi .

- Anti-inflammatory Effects : Some studies indicate that benzaldehyde derivatives can exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A notable study examined the effects of similar chlorinated benzaldehyde derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce tumor mass and volume in vivo, with tumor inhibition ratios reaching over 50% in certain models. The mechanism involved apoptosis induction via caspase activation and modulation of apoptotic gene expression .

Case Study 2: Antimicrobial Efficacy

Research into antimicrobial activity found that chlorinated benzaldehydes exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compounds were effective at low concentrations, suggesting their potential as lead compounds for developing new antibiotics .

Data Table: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

2,4-dichloro-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGYCLCLCVBLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.